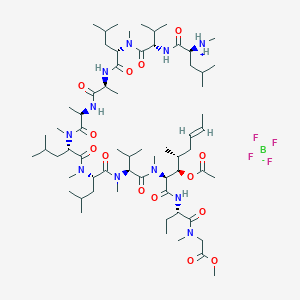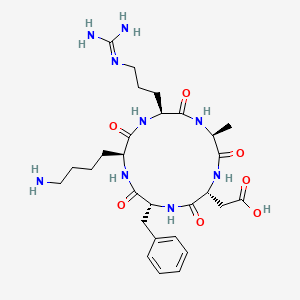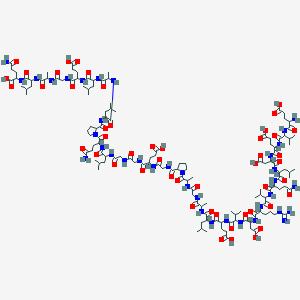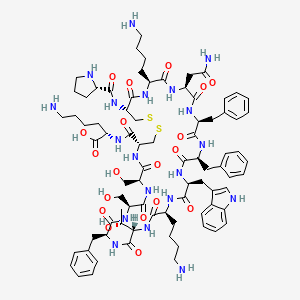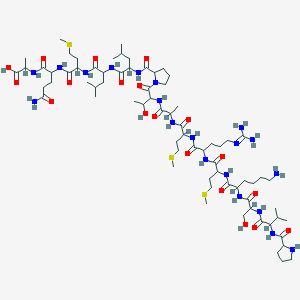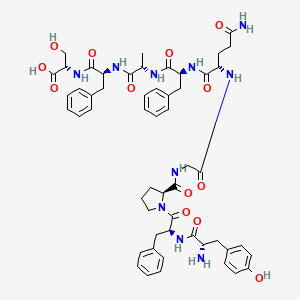
163648-32-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Adrenomedullin (11-50), rat is the C-terminal fragment (11-50) of the adrenomedullin in rats . It is known to induce selective arterial vasodilation through the CGRP1 receptor .
Synthesis Analysis
The synthesis of Adrenomedullin (11-50), rat involves the formation of a peptide sequence . The sequence is STGCRFGTCTMQKLAHQIYQFTDKDKDGMAPRNKISPQGY-NH2, with a disulfide bridge between Cys4 and Cys9 .Molecular Structure Analysis
The molecular formula of Adrenomedullin (11-50), rat is C194H304N58O59S4 . Its molecular weight is 4521.17 g/mol .Physical And Chemical Properties Analysis
Adrenomedullin (11-50), rat is a white or off-white lyophilized powder . It is soluble in water . The compound has a high molecular weight of 4521.17 g/mol .Scientific Research Applications
Scientific Software and Research Frameworks
Scientific research applications, specifically software and frameworks, play a crucial role in facilitating scientific discovery and technological development. Appelbe et al. (2007) highlighted the complexity of developing and maintaining scientific research applications, often referred to as codes, due to the intricate nature of scientific software. They emphasized the shift from traditional programming languages to modern toolkits and frameworks, enabling rapid assembly of new applications from existing component libraries. This transition enhances productivity and efficiency in scientific research by offering robust solutions for grid-enabling existing applications and developing new ones from scratch (Appelbe et al., 2007).
Advancements in Material Synthesis
The development of novel materials stands at the forefront of chemical research, driven by advancements across various industries and technological domains. Cushing et al. (2004) explored this interplay, particularly focusing on the liquid-phase syntheses of inorganic nanoparticles. Their work underscores the symbiotic relationship between scientific discovery and technological innovation, evident in the evolution of industries such as electronics. The transition from vacuum tubes to sophisticated semiconducting materials and eventually to miniature chips exemplifies this relationship. This progression not only revolutionizes technology but also underlines the importance of research in material synthesis (Cushing et al., 2004).
Data Infrastructure in Research
In the realm of large-scale scientific facilities, managing, visualizing, and analyzing extensive data sets is a formidable challenge. Bicarregui et al. (2015) discussed the pivotal role of data infrastructure in supporting research at such facilities. Their work emphasizes the common needs across different experiments - the management and analysis of vast amounts of data with high accuracy and reliability in near-real-time. Addressing these needs is crucial for the advancement of scientific research, necessitating robust e-infrastructures capable of handling enormous data volumes and complex file formats (Bicarregui et al., 2015).
Bridging Experiments and Data
The structure of scientific applications often encompasses workflows compiled from abstract experiment designs. Miles et al. (2008) examined the role of provenance in connecting scientific results with their original experiments. They highlighted the significance of provenance in elucidating the details of results production, thereby enhancing the transparency and reliability of scientific research. This connection is vital for understanding and validating the outcomes of scientific inquiries, making provenance an essential component in the realm of scientific research (Miles et al., 2008).
properties
CAS RN |
163648-32-6 |
|---|---|
Product Name |
163648-32-6 |
Molecular Formula |
C₁₉₄H₃₀₄N₅₈O₅₉S₄ |
Molecular Weight |
4521.17 |
sequence |
One Letter Code: STGCRFGTCTMQKLAHQIYQFTDKDKDGMAP RNKISPQGY-NH2(Disulfide bridge: Cys4-Cys9) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







